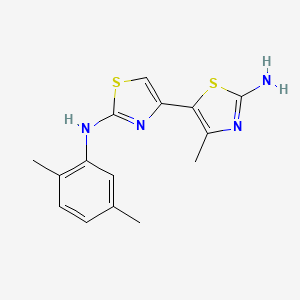
4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone
説明
4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone, also known as BMI or BRD-0705, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the family of isoxazolone derivatives, which have been shown to have a variety of biological activities. BMI has been reported to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone exerts its biological activity by binding to the acetyl-lysine binding pocket of the BET proteins, preventing them from interacting with chromatin and regulating gene expression. This leads to the downregulation of genes involved in various disease pathways, including oncogenesis and inflammation.
Biochemical and Physiological Effects:
4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone inhibits cell proliferation and induces apoptosis. In addition, 4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells. Furthermore, 4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone has been shown to have neuroprotective effects in models of neurodegenerative diseases.
実験室実験の利点と制限
4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone has several advantages as a tool compound for scientific research. It is a small molecule inhibitor that can be easily synthesized and modified. It has high potency and selectivity towards its target proteins, making it a valuable tool for investigating the role of these proteins in disease pathways. However, like all small molecule inhibitors, 4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone has limitations. It may have off-target effects, and its activity may be influenced by factors such as pH and temperature.
将来の方向性
There are several future directions for the use of 4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone in scientific research. One area of interest is the development of more potent and selective BET inhibitors for the treatment of cancer and other diseases. In addition, 4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone and other isoxazolone derivatives may have potential applications in the development of new drugs for neurological disorders. Furthermore, the use of 4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone in combination with other therapeutic agents may enhance its efficacy and reduce potential side effects.
科学的研究の応用
4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone has been extensively used in scientific research as a tool compound to investigate the role of various proteins and enzymes in disease pathways. For example, 4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone has been shown to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been proposed as a potential therapy for cancer, inflammation, and other diseases.
特性
IUPAC Name |
(4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3/c1-21-15-8-7-13(18)9-12(15)10-14-16(19-22-17(14)20)11-5-3-2-4-6-11/h2-10H,1H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEYQUZDPXJGCI-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=NOC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=NOC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl {[3-(2-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3529986.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B3529991.png)
![2-{[5-(3-chloro-1-benzothien-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B3530003.png)
![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B3530018.png)
![1'-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}spiro[1,3-dioxepane-2,3'-indol]-2'(1'H)-one](/img/structure/B3530020.png)
![N-[4-(1-azepanylcarbonyl)-1-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B3530022.png)

![2,2'-[(4-ethoxy-3-methoxyphenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)](/img/structure/B3530034.png)


![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B3530066.png)
![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B3530076.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B3530087.png)
![1-benzyl-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B3530093.png)